molecular formula C9H10FIN2 B1388650 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine CAS No. 1203499-32-4

2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine

Cat. No. B1388650
CAS RN: 1203499-32-4
M. Wt: 292.09 g/mol
InChI Key: QGVGKWCABZEKJP-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine (FIPY) is a small molecule with a wide range of applications in the field of medicinal chemistry. FIPY is an important building block for the synthesis of various compounds that are used in drug discovery and development. FIPY has been used in numerous biochemical and physiological studies due to its unique properties and has been found to be a promising molecule for the development of new drug candidates.

Scientific Research Applications

2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine has been used in numerous scientific research studies due to its unique properties. It has been used as a building block for the synthesis of various compounds that are used in drug discovery and development. 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine has also been used in the study of enzyme-catalyzed reactions, as a model compound for the study of drug-receptor interactions, and as a tool for the study of enzyme inhibition. 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine has also been used in the study of protein-protein interactions, as well as in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine is not fully understood. However, it is believed that 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine binds to proteins in a manner similar to other small molecules and can modulate their activity. It is also believed that 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine can interact with DNA or RNA molecules, as well as with lipids, and can modulate their activity.
Biochemical and Physiological Effects
2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and proteins, as well as to modulate the activity of DNA and RNA. 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine has also been found to interact with lipids and to modulate their activity. Additionally, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine has a number of advantages for lab experiments. It is a relatively small molecule, making it easy to handle and store. It is also a relatively inexpensive molecule, making it cost-effective for lab experiments. Additionally, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine is a stable molecule, making it suitable for long-term storage. However, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine is a relatively toxic molecule, so it must be handled with caution.

Future Directions

There are a number of future directions that could be explored with 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. One potential direction is the use of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine as a tool for drug discovery and development. 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine could be used to design and synthesize new drug candidates that could be used to treat a variety of diseases. Additionally, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine could be used to study the structure and function of proteins, as well as to study the interaction between proteins and other molecules. Finally, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine could be used to study the interaction between DNA and other molecules, as well as to study the regulation of gene expression.

properties

IUPAC Name

2-fluoro-3-iodo-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2/c10-9-7(11)3-4-8(12-9)13-5-1-2-6-13/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVGKWCABZEKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673572
Record name 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine

CAS RN

1203499-32-4
Record name 2-Fluoro-3-iodo-6-(1-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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